tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity

Researchers developing CNS PET tracers or protease inhibitors often face delays sourcing fluorinated azetidine scaffolds with orthogonal Boc protection. This compound resolves that bottleneck with its ready-to-use 2-fluoroethoxy handle for ¹⁸F radiolabeling and a tert-butyl carbamate group stable under basic fluorination conditions. • LogP ~1.1 & Fsp3 0.9-predicts favorable brain penetration for CNS-targeted radiotracers. • Boc group enables selective deprotection under mild acid, preserving the fluoroethoxy side chain for late-stage diversification. • ≥98% purity, sealed storage at 2-8°C, shipped ambient for immediate integration into multi-step medicinal chemistry workflows.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
CAS No. 1344700-63-5
Cat. No. B1382096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
CAS1344700-63-5
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OCCF
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3
InChIKeyKYMMRKNPFDAJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (CAS 1344700-63-5): A Specialized Fluorinated Azetidine Building Block


tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (CAS 1344700-63-5) is a fluorinated azetidine derivative featuring a four-membered nitrogen-containing heterocycle, a tert-butyl carbamate (Boc) protecting group, and a 2-fluoroethoxy substituent at the 3-position. It is classified as a fluoroalkyl ether-substituted azetidine-1-carboxylate with the molecular formula C10H18FNO3 and a molecular weight of 219.25 g/mol [1]. The compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry and radiopharmaceutical development, where its fluorine atom can be exploited for ¹⁸F radiolabeling and its Boc group offers orthogonal protection for further functionalization [2].

Why Direct Substitution of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate with Unsubstituted or Trifluorinated Analogs is Not Advisable


Direct substitution of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate with non-fluorinated or more heavily fluorinated analogs is problematic due to significant differences in lipophilicity (LogP), metabolic stability, and molecular shape (Fsp3) that directly impact pharmacokinetic profiles and synthetic utility. While the Boc group and azetidine core are conserved across many derivatives, the specific fluoroethoxy substitution pattern at the 3-position uniquely modulates these properties. For example, the non-fluorinated tert-butyl 3-methoxyazetidine-1-carboxylate (CAS 429669-07-8) lacks the fluorine atom necessary for enhanced metabolic stability , while the trifluorinated analog tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (CAS 1423056-03-4) introduces excessive lipophilicity that may lead to undesirable pharmacokinetic behavior. Furthermore, the deprotected analog 3-(2-fluoroethoxy)azetidine (CAS 1220027-91-7) lacks the Boc protecting group, which is critical for orthogonal protection during multi-step syntheses. These distinctions underscore that in-class compounds cannot be interchanged without quantitative assessment of their physicochemical and functional divergence.

Quantitative Differentiation of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Deprotected Analogs

The target compound exhibits a LogP (XLogP3-AA) of 1.1, which is significantly higher than the deprotected analog 3-(2-fluoroethoxy)azetidine hydrochloride (LogP ~0.37) and is likely higher than the non-fluorinated tert-butyl 3-methoxyazetidine-1-carboxylate. This intermediate lipophilicity balances cell permeability with aqueous solubility, a crucial property for CNS drug candidates [1].

Medicinal Chemistry Pharmacokinetics Lipophilicity

High Fraction of sp3 Carbons (Fsp3) Indicates Enhanced 3D Topology

The target compound possesses an Fsp3 value of 0.9, as reported by Fluorochem . This metric indicates a high fraction of sp3-hybridized carbons, which is correlated with increased three-dimensional complexity and a higher probability of clinical success in drug discovery [1]. In contrast, the simpler non-fluorinated analog tert-butyl 3-methoxyazetidine-1-carboxylate has an Fsp3 of ~0.67 (calculated from SMILES), and the more heavily fluorinated tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate has an Fsp3 of 0.6.

Medicinal Chemistry Molecular Complexity Drug Design

Intermediate Molecular Weight Optimizes Synthetic Versatility and Physicochemical Properties

With a molecular weight of 219.25 g/mol , the target compound occupies a strategic middle ground: it is significantly lighter than the trifluorinated analog tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (MW 255.23 g/mol) and heavier than the non-fluorinated tert-butyl 3-hydroxyazetidine-1-carboxylate (MW 173.21 g/mol) [1]. This intermediate MW aligns well with Lipinski's Rule of Five (MW < 500) and provides a balance between synthetic handle size and final lead compound optimization.

Medicinal Chemistry Synthetic Chemistry Drug-like Properties

Commercial Availability at High Purity (≥98%) Ensures Reproducible Research

The compound is commercially available from multiple reputable vendors at purities of 95% and 98% , with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This level of purity and analytical transparency is critical for reproducible research, particularly when the compound is used as a precursor for radiolabeling or in multi-step syntheses where impurities could propagate and compromise final product integrity.

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate


Precursor for ¹⁸F-Radiolabeling in PET Tracer Development

The 2-fluoroethoxy moiety serves as a handle for nucleophilic ¹⁸F-fluorination, enabling the synthesis of PET imaging agents. The Boc group remains stable under basic fluorination conditions and can be removed post-labeling, making this compound an ideal precursor for constructing azetidine-based radiotracers targeting CNS receptors or enzymes. This application is directly supported by the compound's favorable LogP (1.1) and Fsp3 (0.9), which predict good brain penetration and target engagement [1].

Building Block for CNS-Penetrant Drug Candidates

The combination of intermediate lipophilicity (LogP ~1.1), high Fsp3 (0.9), and moderate molecular weight (219.25 g/mol) positions this compound as an excellent starting point for synthesizing CNS-active molecules. The fluorinated ethoxy group can enhance metabolic stability [2] while the azetidine ring provides conformational constraint, often leading to improved target selectivity and reduced off-target effects [3].

Orthogonal Protection Strategy in Multi-Step Syntheses

The tert-butyl carbamate (Boc) protecting group is orthogonal to many common protecting groups (e.g., benzyl, Fmoc) and can be selectively removed under mild acidic conditions. This allows for sequential functionalization of the azetidine nitrogen without affecting other sensitive functionalities. The 3-(2-fluoroethoxy) substituent remains intact during Boc deprotection, providing a stable handle for late-stage diversification. This feature is critical for constructing complex molecular architectures in medicinal chemistry programs.

Conformational Restriction Element in Protease Inhibitor Design

The rigid azetidine ring imparts conformational constraint to peptide mimetics, which is particularly valuable in designing protease inhibitors [4]. The fluoroethoxy side chain can occupy hydrophobic pockets or participate in hydrogen bonding, while the Boc group can be removed to reveal a free amine for further conjugation. This compound is therefore a privileged scaffold for developing inhibitors of viral proteases (e.g., HCV NS3/4A) or human proteases (e.g., thrombin).

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